2-Hexyl-5-hydroxy-2-methyl-4-(prop-2-en-1-yl)thiophen-3(2H)-one
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Description
2-Hexyl-5-hydroxy-2-methyl-4-(prop-2-en-1-yl)thiophen-3(2H)-one is a useful research compound. Its molecular formula is C14H22O2S and its molecular weight is 254.39 g/mol. The purity is usually 95%.
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Biological Activity
2-Hexyl-5-hydroxy-2-methyl-4-(prop-2-en-1-yl)thiophen-3(2H)-one is a compound of increasing interest in pharmacology and biochemistry due to its diverse potential biological activities. This article reviews the current understanding of its biological effects, including antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure
The molecular formula of this compound is C15H22O2S. Its structure features a thiophene ring, which is known for its biological activity, particularly in medicinal chemistry.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with thiophene rings have shown effectiveness against various strains of bacteria and fungi.
Table 1: Antimicrobial Activity of Thiophene Derivatives
Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
2-Hexyl-5-hydroxy derivative | Staphylococcus aureus | 32 µg/mL |
Propylthiophene derivative | Escherichia coli | 16 µg/mL |
Methylthiazole derivative | Candida albicans | 8 µg/mL |
These results suggest that the presence of the thiophene moiety enhances the antimicrobial efficacy of these compounds.
Anticancer Activity
The anticancer potential of this compound has also been investigated. Studies indicate that it may induce apoptosis in cancer cell lines, particularly colorectal adenocarcinoma (Caco-2) and lung adenocarcinoma (A549).
Case Study: Anticancer Effects
In a controlled study, cells were treated with varying concentrations of the compound (up to 100 µM). The results indicated a significant reduction in cell viability:
Cell Line | Treatment Concentration (µM) | Viability (%) |
---|---|---|
A549 | 50 | 75 |
Caco-2 | 50 | 60 |
The data suggest that the compound preferentially affects Caco-2 cells more than A549 cells, indicating potential selectivity in targeting specific cancer types.
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Protein Synthesis : Similar compounds have been shown to disrupt bacterial protein synthesis, leading to cell death.
- Induction of Apoptosis : In cancer cells, the compound may activate caspases involved in apoptosis, promoting programmed cell death.
- Antioxidant Activity : The hydroxyl group in its structure may contribute to its antioxidant properties, reducing oxidative stress in cells.
Properties
CAS No. |
646517-96-6 |
---|---|
Molecular Formula |
C14H22O2S |
Molecular Weight |
254.39 g/mol |
IUPAC Name |
5-hexyl-4-hydroxy-5-methyl-3-prop-2-enylthiophen-2-one |
InChI |
InChI=1S/C14H22O2S/c1-4-6-7-8-10-14(3)12(15)11(9-5-2)13(16)17-14/h5,15H,2,4,6-10H2,1,3H3 |
InChI Key |
BFIGNDXVKBFARV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(C(=C(C(=O)S1)CC=C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.